molecular formula C24H19N7O4S3 B11658591 N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11658591
M. Wt: 565.7 g/mol
InChI Key: HXWXJEZTZKJUCW-UHFFFAOYSA-N
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Description

N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that features multiple functional groups, including a benzothiazole ring, a tetrazole ring, and various sulfur-containing moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxybenzene derivative followed by a coupling reaction with the benzothiazole intermediate.

    Formation of the Tetrazole Ring: This can be synthesized via the cyclization of an azide with a nitrile.

    Final Coupling: The final step involves coupling the benzothiazole intermediate with the tetrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or iron powder in acidic conditions can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure and functional groups.

    Industry: Possible applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: can be compared to other benzothiazole and tetrazole derivatives.

    Benzothiazole Derivatives: Known for their applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

    Tetrazole Derivatives: Often used in pharmaceuticals for their bioisosteric properties, replacing carboxylic acids in drug molecules.

Uniqueness

The uniqueness of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and optimization in various fields.

Properties

Molecular Formula

C24H19N7O4S3

Molecular Weight

565.7 g/mol

IUPAC Name

N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C24H19N7O4S3/c1-35-20-10-8-18(31(33)34)11-15(20)13-37-24-26-19-9-7-16(12-21(19)38-24)25-22(32)14-36-23-27-28-29-30(23)17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,25,32)

InChI Key

HXWXJEZTZKJUCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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